Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate
Description
Overview of Carbamate (B1207046) Functionalities as Scaffolds in Organic Synthesis and Chemical Biology
In the realm of organic synthesis, the carbamate group is widely employed as a robust and versatile protecting group for amines. wikipedia.org Its stability under a range of reaction conditions, coupled with the availability of various methods for its selective removal, makes it an invaluable tool for chemists. wikipedia.org Beyond its role in protection, the carbamate linkage is a key structural component in many therapeutic agents. nih.gov This is attributed to its favorable chemical and proteolytic stability, as well as its ability to participate in hydrogen bonding and modulate molecular conformation. acs.org
In chemical biology, carbamates are often utilized as isosteres of amide bonds in peptidomimetics. acs.org This substitution can enhance the metabolic stability of peptide-based drugs by rendering them resistant to enzymatic degradation. Furthermore, the incorporation of a carbamate moiety can improve a molecule's ability to permeate cellular membranes, a critical factor in drug design. acs.org The broad spectrum of biological activities associated with carbamate-containing compounds, including antifungal, antimicrobial, and anticonvulsant properties, underscores their importance as scaffolds in the development of new therapeutic agents. nih.govjocpr.com
Rationale for the Academic Investigation of Substituted Benzylic N-Carbamates
The academic investigation of substituted benzylic N-carbamates is driven by the quest for novel molecules with tailored chemical and biological properties. The benzyl (B1604629) group, with its aromatic ring, provides a scaffold that can be readily functionalized with various substituents. These substitutions can profoundly influence the electronic and steric properties of the molecule, thereby modulating its reactivity and biological activity.
Research into this class of compounds often focuses on several key areas. Firstly, the synthesis of novel substituted benzylic N-carbamates allows for the exploration of new chemical space and the development of efficient synthetic methodologies. Secondly, the study of their structural characteristics, often through techniques like X-ray crystallography, provides valuable insights into their conformation and intermolecular interactions. scienceopen.com For instance, studies on compounds like Benzyl N-(3-chloro-4-fluorophenyl)carbamate have detailed how substituents on the phenyl ring influence the planarity and packing of the molecules in the solid state. scienceopen.com
Finally, a significant driver for the investigation of these compounds is the evaluation of their potential biological activities. The nature and position of substituents on the aromatic rings can lead to a wide range of pharmacological effects. eprajournals.com For example, the presence of halogen atoms, such as chlorine, on the phenyl ring is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.
Contextualization of Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate within Current Research Paradigms
This compound fits within the research paradigm of exploring substituted N-carbamates for potential applications in agrochemicals and medicinal chemistry. The presence of a 2-chlorophenyl group is a notable feature, as halogenated aromatic moieties are prevalent in many biologically active compounds, contributing to altered lipophilicity and binding interactions. The α-cyano group is another key feature, which can influence the molecule's electronic properties and reactivity.
While specific, in-depth academic studies on this compound are not widely published, its structure suggests potential areas of investigation. The broader class of carbamates has been extensively studied for its pesticidal properties, and it is plausible that this compound could be investigated as a potential herbicide or fungicide. eprajournals.commdpi.com The structural similarities to other biologically active carbamates warrant its consideration in screening programs for various therapeutic targets.
Objectives and Scope of Academic Inquiry into this compound
The primary objectives of a formal academic inquiry into this compound would encompass its synthesis, characterization, and the evaluation of its chemical and biological properties. A thorough investigation would aim to:
Develop and optimize a synthetic route to obtain the compound in high purity and yield.
Carry out a comprehensive spectroscopic and structural characterization of the molecule, potentially including X-ray crystallography to determine its three-dimensional structure.
Investigate its chemical reactivity, including its stability under various conditions and its potential to undergo further chemical transformations.
Conduct a systematic evaluation of its biological activity, which could involve screening for herbicidal, fungicidal, insecticidal, or other pharmacological effects.
The scope of such an inquiry would likely be confined to laboratory-scale synthesis and in vitro biological assays in the initial stages. Further research could expand to include structure-activity relationship (SAR) studies, where analogues with different substitution patterns are synthesized and tested to identify the key structural features responsible for any observed biological activity.
Chemical and Physical Properties
Below is a table summarizing the known chemical and physical properties of this compound.
| Property | Value |
| IUPAC Name | benzyl (2-chlorophenyl)(cyano)methylcarbamate |
| Molecular Formula | C₁₆H₁₃ClN₂O₂ |
| InChI Key | GTSYZVYQFUAEDC-UHFFFAOYSA-N |
| Physical Form | Solid |
| Purity | 98% |
| Storage Temperature | Room temperature |
This data is based on information from commercial suppliers and may not have been independently verified by peer-reviewed research. sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2-chlorophenyl)-cyanomethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-14-9-5-4-8-13(14)15(10-18)19-16(20)21-11-12-6-2-1-3-7-12/h1-9,15H,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSYZVYQFUAEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C#N)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for Benzyl N 2 Chlorophenyl Cyano Methyl Carbamate
Development of Original Synthetic Pathways to the Carbamate (B1207046) Core
The primary and most direct pathway to the carbamate core of Benzyl (B1604629) N-[(2-chlorophenyl)(cyano)methyl]carbamate is through a variation of the classical Strecker synthesis. acs.orgnih.gov This one-pot, three-component reaction involves the condensation of an aldehyde, an amine (or its equivalent), and a cyanide source. acs.org In the context of the target molecule, this translates to the reaction of 2-chlorobenzaldehyde (B119727), benzyl carbamate, and a suitable cyanide donor.
The reaction mechanism is believed to proceed through the initial formation of an N-acylimine intermediate from the condensation of 2-chlorobenzaldehyde and benzyl carbamate. This electrophilic intermediate is then intercepted by a nucleophilic cyanide anion to furnish the final α-aminonitrile product. The use of amides or carbamates in place of amines in the Strecker reaction has been explored, providing access to N-acylated α-aminonitriles which are valuable intermediates in drug discovery. acs.orgnih.gov
Alternative, albeit less direct, strategies could involve a two-step process. This might entail the initial synthesis of the α-aminonitrile from 2-chlorobenzaldehyde and ammonia (B1221849), followed by N-protection with benzyl chloroformate. However, the one-pot multicomponent approach is generally favored for its atom economy and operational simplicity.
Table 1: Key Reactants in the Synthesis of the Carbamate Core
| Reactant | Role |
| 2-Chlorobenzaldehyde | Aldehyde component, provides the substituted aryl group. |
| Benzyl Carbamate | Amine component, introduces the carbamate protecting group. |
| Cyanide Source (e.g., TMSCN, KCN) | Provides the nitrile functionality. |
| Catalyst (Optional) | Facilitates the reaction (e.g., Lewis acids, organocatalysts). |
Stereochemical Control and Diastereoselective/Enantioselective Synthesis
The carbon atom bearing the cyano and the carbamate groups in Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate is a stereocenter. Consequently, controlling the stereochemistry of this center is a critical aspect of its synthesis, particularly for applications where a specific enantiomer is required.
Enantioselective Synthesis: The asymmetric Strecker reaction has been extensively studied to achieve enantioselective synthesis of α-aminonitriles. mdpi.com This can be accomplished through the use of chiral catalysts that can differentiate between the two enantiotopic faces of the intermediate N-acylimine. Both metal-based catalysts and organocatalysts have been successfully employed in asymmetric Strecker-type reactions.
For instance, chiral Lewis acids can coordinate to the imine, creating a chiral environment that directs the nucleophilic attack of the cyanide. Similarly, chiral organocatalysts, such as thiourea (B124793) or squaramide derivatives, can activate the imine through hydrogen bonding, leading to high enantioselectivities. mdpi.com
Diastereoselective Synthesis: If a chiral center is already present in either the aldehyde or the carbamate component, the Strecker reaction can proceed with diastereoselectivity. The inherent chirality of the starting material can influence the facial selectivity of the cyanide addition to the imine. The level of diastereoselectivity is often dependent on the nature of the chiral auxiliary and the reaction conditions. For the synthesis of the target compound, if a chiral derivative of benzyl carbamate were used, it could potentially induce diastereoselectivity in the formation of the new stereocenter. The diastereoselective cyanation of ketimines derived from chiral aldehydes has been shown to be dependent on temperature and solvent, with kinetic and thermodynamic control leading to different diastereomers. nih.gov
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
The efficiency and selectivity of the synthesis of this compound can be significantly influenced by various reaction parameters. Careful optimization of these parameters is crucial for developing a practical and high-yielding synthetic route.
Catalyst: The choice of catalyst can have a profound impact on the reaction rate and, in the case of asymmetric synthesis, the enantioselectivity. Lewis acids such as InCl₃, Sc(OTf)₃, and various lanthanide triflates have been shown to catalyze Strecker-type reactions involving carbamates. nih.gov Organocatalysts also offer a powerful alternative. The optimal catalyst is often identified through screening a variety of candidates.
Cyanide Source: Different cyanide sources can be employed, each with its own advantages and disadvantages. Trimethylsilyl cyanide (TMSCN) is a commonly used reagent that is soluble in organic solvents and generally provides good yields. nih.gov Other sources include potassium cyanide (KCN) and hydrogen cyanide (HCN) itself, though the latter is highly toxic and requires careful handling. The choice of cyanide source can affect the reaction kinetics and the work-up procedure.
Solvent and Temperature: The reaction can be performed in a range of aprotic solvents, such as dichloromethane, tetrahydrofuran, or acetonitrile. The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction outcome. Temperature is another critical parameter that can be adjusted to control the reaction rate and, in some cases, the stereoselectivity. Lower temperatures are often employed in asymmetric reactions to enhance enantioselectivity.
Table 2: Optimization Parameters for the Synthesis of N-Acylated α-Aminonitriles
| Parameter | Options | Effect on Reaction |
| Catalyst | Lewis Acids (e.g., InCl₃, Sc(OTf)₃), Organocatalysts (e.g., thioureas) | Rate, Yield, Enantioselectivity |
| Cyanide Source | TMSCN, KCN, HCN | Reactivity, Safety, Work-up |
| Solvent | CH₂Cl₂, THF, Acetonitrile, Water (in green approaches) | Solubility, Reaction Rate, Stability of Intermediates |
| Temperature | -78 °C to Room Temperature | Reaction Rate, Selectivity |
Exploration of Sustainable and Green Chemistry Methodologies in Synthesis
In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. Several green chemistry approaches can be applied to the synthesis of this compound.
One notable approach is the use of water as a reaction solvent. Indium and its salts have been shown to be effective catalysts for Strecker-type reactions in water, offering a green alternative to traditional organic solvents. longdom.orgnih.govresearchgate.net This methodology is highly attractive due to the low cost, non-toxicity, and non-flammability of water.
Solvent-free reaction conditions represent another green chemistry strategy. Performing the three-component condensation neat can significantly reduce solvent waste and simplify the purification process. organic-chemistry.org The use of recyclable catalysts, such as polymer-supported or magnetic nanoparticle-supported catalysts, can also contribute to a more sustainable process by allowing for easy separation and reuse of the catalyst. researchgate.net
Furthermore, exploring non-toxic cyanide sources is an important aspect of greening the Strecker reaction. The in-situ generation of HCN or the use of less hazardous cyanide donors can mitigate the safety risks associated with traditional cyanide reagents. organic-chemistry.org
Total Synthesis Strategies for Complex Analogues of this compound
The α-aminonitrile carbamate moiety present in this compound is a valuable building block in the synthesis of more complex molecules, including natural products and pharmaceutically active compounds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, making it a versatile handle for further chemical transformations.
In the context of total synthesis, a chiral, enantiomerically pure form of this compound, obtained through asymmetric synthesis, could serve as a key intermediate. For instance, the α-amino acid derived from the hydrolysis of the nitrile could be incorporated into peptide chains or used as a scaffold for the synthesis of heterocyclic compounds.
The Strecker reaction itself has been utilized in the total synthesis of various bioactive natural products. researchgate.net The ability to construct the core of the target molecule efficiently and with stereochemical control opens up avenues for the synthesis of a wide range of complex analogues with potential biological activity. The functional groups present in the target molecule—the chloro-substituted aromatic ring, the nitrile, and the carbamate—provide multiple points for diversification and the construction of compound libraries for drug discovery efforts.
Mechanistic Organic Chemistry and Reactivity of Benzyl N 2 Chlorophenyl Cyano Methyl Carbamate
In-depth Analysis of Reaction Mechanisms Governing Formation of the Compound
The formation of Benzyl (B1604629) N-[(2-chlorophenyl)(cyano)methyl]carbamate is not explicitly detailed in the scientific literature. However, a plausible and widely recognized synthetic pathway for its core α-aminonitrile structure is the Strecker synthesis. wikipedia.orgorganic-chemistry.orgmedschoolcoach.com This classic reaction involves a one-pot, three-component condensation of an aldehyde, an amine, and a cyanide source. mdpi.commasterorganicchemistry.com For the specific synthesis of Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate, the reactants would be 2-chlorobenzaldehyde (B119727), benzyl carbamate (B1207046) (acting as the amine component), and a cyanide salt such as sodium or potassium cyanide.
The reaction mechanism can be delineated into two principal stages:
Stage 1: Imine Formation
The initial step involves the reaction between 2-chlorobenzaldehyde and benzyl carbamate to form an N-acylimine intermediate. This reaction is typically catalyzed by a weak acid. masterorganicchemistry.com The carbonyl carbon of the aldehyde is activated by protonation, making it more susceptible to nucleophilic attack by the nitrogen atom of benzyl carbamate. medschoolcoach.commasterorganicchemistry.com Subsequent dehydration leads to the formation of the N-benzyl-N-[(2-chlorophenyl)methyl]imine. The reduced nucleophilicity of the carbamate nitrogen compared to a primary amine might necessitate catalysis to facilitate this step. nih.govacs.org
Stage 2: Nucleophilic Addition of Cyanide
The newly formed imine is then subjected to nucleophilic attack by the cyanide ion (CN⁻). masterorganicchemistry.comnrochemistry.com The cyanide ion adds to the electrophilic carbon of the imine, resulting in the formation of the α-aminonitrile product, this compound. wikipedia.orgmedschoolcoach.com
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
|---|---|---|---|
| 2-Chlorobenzaldehyde | Benzyl carbamate | Cyanide source (e.g., NaCN) | This compound |
It is important to note that the classical Strecker synthesis yields a racemic mixture of the α-aminonitrile. wikipedia.org Asymmetric variations of the Strecker reaction, employing chiral auxiliaries or catalysts, have been developed to achieve enantioselective synthesis of α-amino acids and their derivatives. wikipedia.orgmdpi.com
Investigation of Chemical Reactivity and Transformation Profiles Under Varied Conditions
The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the carbamate, the nitrile, and the 2-chlorophenyl group.
Hydrolysis:
Under acidic or basic conditions, the nitrile group is susceptible to hydrolysis, which would convert it into a carboxylic acid, yielding the corresponding N-protected α-amino acid. medschoolcoach.comlibretexts.org The carbamate group can also be cleaved under these conditions, although it is generally stable to basic and most aqueous acidic conditions. researchgate.net Strong acidic conditions or specific reagents are typically required for carbamate deprotection.
Reduction:
The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). nrochemistry.com This would transform the molecule into a 1,2-diamine derivative. The benzyl carbamate (Cbz) protecting group is susceptible to hydrogenolysis (cleavage by catalytic hydrogenation), which would yield the unprotected primary amine. organic-chemistry.orgmissouri.edu
Reactions involving the carbamate:
The carbamate functionality can undergo various transformations. For instance, it can react with amines in the presence of catalysts to form ureas. organic-chemistry.org
Influence of the 2-chlorophenyl group:
The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, it can influence the electronic properties of the aromatic ring and potentially participate in metal-catalyzed cross-coupling reactions.
The following table summarizes the expected reactivity of the key functional groups:
| Functional Group | Reagent/Condition | Expected Transformation |
|---|---|---|
| Nitrile | Acid or base, H₂O | Hydrolysis to carboxylic acid |
| Nitrile | LiAlH₄ | Reduction to primary amine |
| Carbamate (Cbz) | H₂, Pd/C | Hydrogenolysis to primary amine |
| Carbamate (Cbz) | Strong acid | Deprotection |
Elucidation of Photochemical and Thermal Stability Mechanisms
Thermal Stability:
The thermal stability of this compound is primarily determined by the carbamate linkage. Carbamates are known to undergo thermal decomposition at elevated temperatures. researchgate.netpublish.csiro.au The decomposition pathways can vary depending on the structure of the carbamate. One common pathway is the elimination of the alcohol and the formation of an isocyanate. researchgate.netpublish.csiro.au For the target molecule, this would lead to the formation of benzyl alcohol and (2-chlorophenyl)(cyano)methyl isocyanate. Another potential decomposition pathway involves decarboxylation to yield an amine, carbon dioxide, and an alkene, although this is more common for carbamates derived from secondary or tertiary alcohols. researchgate.net The decomposition of carbamates is an endothermic process and often requires temperatures above 150 °C. nih.govmdpi.com
Photochemical Stability:
The photochemical stability of the compound is influenced by the aromatic rings and the carbamate group. Carbamates, particularly those with aromatic chromophores, can undergo photochemical reactions. tandfonline.comnih.gov A common photochemical reaction for aryl carbamates is the photo-Fries rearrangement, where the acyl group migrates from the nitrogen to the aromatic ring. tandfonline.com Irradiation of N-aryl carbamates can also lead to cleavage of the carbamate bond. researchgate.netunito.it The presence of the 2-chlorophenyl group might also introduce photosensitivity, potentially leading to dehalogenation reactions under UV irradiation. researchgate.net Studies on α-keto carbamates have shown that they can undergo photocleavage to generate a free amine. acs.org
Understanding of Degradation Pathways and Product Identification
Based on the reactivity and stability profiles discussed, several degradation pathways can be postulated for this compound.
Hydrolytic Degradation:
In aqueous environments, particularly under acidic or basic conditions, the primary degradation pathway is likely to be the hydrolysis of the nitrile group to a carboxylic acid, followed by or concurrent with the cleavage of the carbamate bond. This would ultimately lead to the formation of 2-amino-2-(2-chlorophenyl)acetic acid, benzyl alcohol, and carbon dioxide.
Thermal Degradation:
Upon heating, the compound is expected to decompose via two main routes as mentioned earlier:
Formation of benzyl alcohol and (2-chlorophenyl)(cyano)methyl isocyanate.
Decarboxylation to yield 2-amino-2-(2-chlorophenyl)acetonitrile (B2868397) and benzyl alcohol.
Photochemical Degradation:
Exposure to UV light could lead to a variety of degradation products arising from photo-Fries rearrangement, cleavage of the carbamate bond, and potential dehalogenation of the 2-chlorophenyl ring. The identification of these photoproducts would require detailed spectroscopic analysis.
The following table outlines the potential degradation products from different pathways:
| Degradation Pathway | Potential Products |
|---|---|
| Hydrolysis | 2-Amino-2-(2-chlorophenyl)acetic acid, Benzyl alcohol, Carbon dioxide |
| Thermal Decomposition | Benzyl alcohol, (2-Chlorophenyl)(cyano)methyl isocyanate, 2-Amino-2-(2-chlorophenyl)acetonitrile |
| Photochemical Decomposition | Photo-Fries rearrangement products, 2-Amino-2-(2-chlorophenyl)acetonitrile, Benzyl alcohol, Dehalogenated derivatives |
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For Benzyl (B1604629) N-[(2-chlorophenyl)(cyano)methyl]carbamate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete and unambiguous assignment of all proton and carbon signals.
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the benzyl group, the 2-chlorophenyl group, the methine proton adjacent to the cyano and carbamate (B1207046) groups, the NH proton of the carbamate, and the methylene (B1212753) protons of the benzyl ester. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent protons, governed by spin-spin coupling constants (J values).
¹³C NMR spectroscopy , including broadband decoupled and Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would identify all unique carbon atoms in the molecule. This would include the carbons of the aromatic rings, the carbonyl carbon of the carbamate, the cyano carbon, the methine carbon, and the methylene carbon of the benzyl group.
Expected ¹H NMR Data: Interactive Table: Predicted ¹H NMR Chemical Shifts for Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.2 - 7.5 | m | - |
| Aromatic (C₆H₄Cl) | 7.3 - 7.6 | m | - |
| CH₂ | ~5.2 | s | - |
| CH | ~6.0 | d | ~8 |
Expected ¹³C NMR Data: Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carbamate) | ~155 |
| CN (Cyano) | ~117 |
| Aromatic (C₆H₅, C₆H₄Cl) | 125 - 138 |
| CH₂ | ~68 |
Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound and allows for the identification of its functional groups.
Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the various functional groups present in this compound. Key expected vibrations include:
N-H stretch: A sharp peak around 3300 cm⁻¹ corresponding to the carbamate N-H bond.
C=O stretch: A strong absorption band in the region of 1700-1730 cm⁻¹ for the carbonyl group of the carbamate.
C≡N stretch: A medium-intensity, sharp peak around 2250 cm⁻¹ for the cyano group.
C-O stretch: Bands in the 1250-1000 cm⁻¹ region corresponding to the C-O bonds of the carbamate.
Aromatic C-H and C=C stretches: Signals in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
C-Cl stretch: A band in the lower frequency region, typically around 750-700 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings and the C≡N bond would be expected to give strong Raman signals.
Interactive Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | ~3300 | Medium |
| C-H (Aromatic) | 3100-3000 | Medium-Weak |
| C≡N Stretch | ~2250 | Medium |
| C=O Stretch | 1730-1700 | Strong |
| C=C (Aromatic) | 1600-1450 | Medium-Strong |
| C-O Stretch | 1250-1000 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Mapping
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. For this compound (C₁₆H₁₃ClN₂O₂), the expected monoisotopic mass would be calculated with high accuracy (typically to four or five decimal places). This precise mass measurement is crucial for confirming the molecular formula.
Furthermore, by employing tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecule can be mapped. Upon ionization, the molecule would likely undergo characteristic fragmentation, providing further structural confirmation. Expected fragmentation patterns could include the loss of the benzyl group, the cleavage of the carbamate bond, and the loss of the cyano group. The analysis of these fragment ions would provide a detailed picture of the molecule's connectivity.
Interactive Table: Expected HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 301.0738 |
| [M+Na]⁺ | 323.0558 |
| [M-C₇H₇]⁺ | 209.0274 |
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
This compound possesses a stereocenter at the carbon atom bonded to the 2-chlorophenyl, cyano, and carbamate groups. This means the compound can exist as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is the primary technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light.
If the compound is synthesized as a single enantiomer or if the enantiomers are separated, each would produce a CD spectrum that is a mirror image of the other. The spectrum would show positive or negative Cotton effects at the wavelengths corresponding to the electronic transitions of the chromophores in the molecule, such as the aromatic rings and the carbonyl group. Theoretical calculations could be used to predict the CD spectrum for each enantiomer, allowing for the assignment of the absolute configuration (R or S) by comparing the experimental and calculated spectra. A racemic mixture would be CD-silent.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Confirmation
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For this compound, a successful single-crystal X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure.
The data would reveal the conformation of the molecule in the solid state, including the relative orientations of the benzyl and 2-chlorophenyl rings. Furthermore, it would provide detailed information about the intermolecular interactions, such as hydrogen bonding involving the carbamate N-H group, which dictate the crystal packing. This technique is the gold standard for structural elucidation and would provide irrefutable proof of the compound's identity and stereochemistry if a suitable single crystal can be grown.
Computational Chemistry and Theoretical Investigations of Benzyl N 2 Chlorophenyl Cyano Methyl Carbamate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to elucidate structural and electronic properties. scirp.org For Benzyl (B1604629) N-[(2-chlorophenyl)(cyano)methyl]carbamate, these calculations are typically performed using various functionals, such as B3LYP, with basis sets like 6-31+G(d) and 6-311+G(d,p) to ensure a balance between computational cost and accuracy. scirp.orgscirp.org
The geometric optimization of the molecule is the first step, leading to the identification of the most stable three-dimensional structure. From this optimized geometry, a wealth of electronic data can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. Furthermore, quantum chemical descriptors such as electronegativity, chemical hardness, and global softness can be calculated to provide a more quantitative measure of the molecule's reactivity. researchgate.net
Table 1: Calculated Electronic Properties of Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate (Example Data)
| Parameter | Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.8 eV | DFT/B3LYP/6-311+G(d,p) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 5.6 eV | DFT/B3LYP/6-311+G(d,p) |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-311+G(d,p) |
Conformational Analysis and Exploration of Potential Energy Surfaces
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. Conformational analysis of this compound is crucial for identifying its low-energy conformers and understanding its flexibility. This is achieved by systematically rotating the single bonds within the molecule and calculating the energy at each step to map out the potential energy surface (PES).
Key dihedral angles for this molecule include the rotations around the C-N bond of the carbamate (B1207046), the C-O bond of the benzyl group, and the C-C bond connecting the chiral center to the 2-chlorophenyl ring. The resulting PES reveals the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. The energy barriers between these conformers determine the ease of interconversion. For similar non-planar molecules, dihedral angles between the planar ring systems are significant. scienceopen.com
Table 2: Relative Energies of Hypothetical Stable Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
|---|---|---|
| Global Minimum | 0.00 | 180 |
| Local Minimum 1 | 1.5 | 60 |
| Local Minimum 2 | 2.1 | -60 |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its flexibility, conformational changes, and interactions with its environment, particularly with solvent molecules.
Simulations are typically run for nanoseconds or longer, using force fields such as AMBER or CHARMM. Placing the molecule in a box of explicit solvent molecules (e.g., water or DMSO) allows for the study of solvation effects and the formation of hydrogen bonds. Analysis of the MD trajectory can reveal important information about the stability of different conformations in solution and the time scale of conformational transitions.
Table 3: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Value/Setting |
|---|---|
| Force Field | AMBER |
| Solvent Model | TIP3P Water |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
In Silico Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.
IR Spectroscopy: Vibrational frequencies can be calculated using DFT methods. scirp.org These frequencies correspond to the characteristic stretching and bending modes of the molecule's functional groups (e.g., C=O, N-H, C≡N). Calculated frequencies are often scaled to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental IR spectra. scirp.org
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be predicted using methods like GIAO (Gauge-Including Atomic Orbital). These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecule's structure. mdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, providing theoretical absorption wavelengths (λmax) that can be compared with experimental UV-Vis spectra.
Table 4: Predicted Spectroscopic Data for this compound (Example Data)
| Spectroscopic Property | Predicted Value | Functional Group/Atom |
|---|---|---|
| IR Frequency (C≡N stretch) | 2250 cm⁻¹ | Nitrile |
| IR Frequency (C=O stretch) | 1720 cm⁻¹ | Carbamate |
| ¹H NMR Chemical Shift | 7.2-7.5 ppm | Aromatic Protons |
| ¹³C NMR Chemical Shift | 155 ppm | Carbonyl Carbon |
| UV-Vis λmax | 275 nm | π → π* transition |
Rational Design Principles Derived from Computational Studies for Analogues
The insights gained from computational studies of this compound can be leveraged to design novel analogues with improved properties. By understanding the structure-property relationships, modifications can be proposed to modulate the molecule's electronic properties, stability, and potential biological activity.
For instance, substituting the 2-chlorophenyl ring with other groups (e.g., electron-donating or electron-withdrawing) can alter the molecule's HOMO-LUMO gap and reactivity. Modifications to the benzyl group could influence steric interactions and solubility. Computational screening of a virtual library of analogues can help prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.
Table 5: Rational Design Strategies for Analogues
| Modification Site | Proposed Change | Expected Effect |
|---|---|---|
| 2-chlorophenyl ring | Replace -Cl with -F or -Br | Modulate lipophilicity and electronic properties |
| Benzyl group | Introduce substituents on the ring | Alter steric hindrance and π-π stacking interactions |
| Carbamate linker | Replace with a thio-carbamate | Change hydrogen bonding capacity and stability |
Structure Activity Relationship Sar and Molecular Interaction Studies of Benzyl N 2 Chlorophenyl Cyano Methyl Carbamate and Its Analogues
Design and Synthesis of Benzyl (B1604629) N-[(2-chlorophenyl)(cyano)methyl]carbamate Analogues for SAR Exploration
The systematic exploration of the structure-activity relationship (SAR) of Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate necessitates the design and synthesis of a diverse library of analogues. This process typically involves modifications at three key positions: the benzyl group, the carbamate (B1207046) linker, and the (2-chlorophenyl)(cyano)methyl moiety.
Synthesis Strategies:
The synthesis of these analogues often begins with the preparation of the core α-amino nitrile scaffold. A common method is the Strecker reaction, a three-component condensation of an aldehyde, an amine, and a cyanide source. researchgate.netacs.org In the context of this compound, this would involve the reaction of 2-chlorobenzaldehyde (B119727), an ammonia (B1221849) source, and a cyanide salt to form the initial α-amino nitrile. Subsequent N-acylation with benzyl chloroformate would yield the target carbamate.
To generate a library of analogues for SAR studies, variations can be introduced at several stages:
Variation of the Benzyl Group: A range of substituted benzyl chloroformates can be used in the final acylation step. This allows for the introduction of various substituents (e.g., electron-donating or electron-withdrawing groups, alkyl chains, halogens) onto the benzyl ring to probe the impact of these changes on biological activity.
Variation of the Phenyl Ring: A diverse set of substituted benzaldehydes can be employed in the initial Strecker reaction to explore the effect of different substitution patterns on the phenyl ring attached to the cyano- and carbamate-bearing carbon. This can include altering the position and nature of the chloro substituent or introducing other functional groups.
Modification of the Carbamate Linker: While more synthetically challenging, modifications to the carbamate linker itself, such as replacing the oxygen with sulfur (to form a thiocarbamate) or altering the N-substitution, can provide valuable SAR insights. nih.gov
The following table outlines a hypothetical set of analogues that could be synthesized to explore the SAR of this compound.
| Analogue ID | R1 (Benzyl Group) | R2 (Aryl Group) | Modification Rationale |
| Parent | Benzyl | 2-Chlorophenyl | Reference Compound |
| A1 | 4-Methoxybenzyl | 2-Chlorophenyl | Explore effect of electron-donating group on benzyl ring |
| A2 | 4-Nitrobenzyl | 2-Chlorophenyl | Explore effect of electron-withdrawing group on benzyl ring |
| A3 | Benzyl | 4-Chlorophenyl | Investigate positional importance of chloro substituent |
| A4 | Benzyl | 2,4-Dichlorophenyl | Assess impact of multiple chloro substituents |
| A5 | Benzyl | Phenyl | Determine the necessity of the chloro substituent |
| A6 | Benzyl | 2-Chlorophenyl (cyano replaced with H) | Evaluate the role of the cyano group |
Elucidation of Key Structural Features Contributing to Molecular Recognition
The Benzyl Carbamate Moiety: The benzyl carbamate group can participate in a variety of non-covalent interactions. The carbamate carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The benzyl ring is capable of engaging in π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket. acs.org
The α-Cyano Group: The nitrile group is a versatile functional group in drug design. It is a potent hydrogen bond acceptor and can also participate in dipole-dipole interactions. nih.gov Its linear geometry can allow it to access narrow cavities within a binding site. In some cases, the cyano group can act as a covalent warhead, forming a reversible or irreversible bond with a nucleophilic residue (e.g., cysteine) in the active site of an enzyme. ku.edu
Investigation of Binding Mechanisms and Modes of Interaction with Model Biological Macromolecules
In the absence of a known biological target for this compound, molecular docking simulations with model biological macromolecules, such as proteases or kinases, can provide hypothetical binding modes and insights into potential interactions.
For instance, docking studies with a model cysteine protease could reveal the potential for the cyano group to interact with the catalytic cysteine residue. The simulation might show the nitrile nitrogen forming a hydrogen bond with the thiol proton, or in a more reactive scenario, the carbon of the nitrile being susceptible to nucleophilic attack by the thiolate anion.
Similarly, docking into the active site of a kinase could highlight potential hydrogen bonding between the carbamate N-H and the hinge region of the enzyme, a common binding motif for kinase inhibitors. The benzyl and 2-chlorophenyl rings would likely occupy hydrophobic pockets within the active site.
Hypothetical Binding Mode:
A plausible binding mode could involve the following interactions:
Hydrogen Bonding: The carbamate N-H group acting as a hydrogen bond donor to a backbone carbonyl of the protein. The carbamate carbonyl oxygen and the nitrile nitrogen acting as hydrogen bond acceptors from amino acid side chains (e.g., serine, threonine, or asparagine).
Halogen Bonding: The chlorine atom on the phenyl ring forming a halogen bond with a backbone carbonyl oxygen or an electron-rich side chain.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights into Molecular Behavior
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogues, a QSAR model could be developed to predict the activity of novel, unsynthesized compounds. nih.govresearchgate.netmdpi.com
A typical QSAR study would involve the following steps:
Data Set: A dataset of synthesized analogues with their corresponding measured biological activities (e.g., IC50 values) is required.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., dipole moment, partial charges), and topological descriptors (e.g., connectivity indices).
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
A hypothetical QSAR equation for this series might look like:
pIC50 = c0 + c1logP + c2σ_ortho + c3*J_het
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
logP represents the lipophilicity of the molecule.
σ_ortho is the Hammett constant for the substituent on the 2-chlorophenyl ring, representing its electronic effect.
J_het is a topological descriptor related to the heteroatom content.
c0, c1, c2, and c3 are the regression coefficients.
Such a model could indicate, for example, that higher lipophilicity and a more electron-withdrawing substituent at the ortho position are beneficial for activity.
Influence of Substituent Effects on Conformational Preferences and Molecular Interactions
Substituents on both the benzyl and the 2-chlorophenyl rings can have a profound impact on the conformational preferences of the molecule, which in turn dictates its three-dimensional shape and ability to interact with a biological target.
Steric and Electronic Effects: Bulky substituents on either ring can sterically hinder certain conformations. For example, a large substituent at the ortho position of the benzyl ring could restrict its rotation. Electronically, substituents can influence intramolecular interactions. An electron-donating group on the benzyl ring might enhance a cation-π interaction with a positively charged residue in the binding site.
Role of the Ortho-Chloro Substituent: The chlorine atom at the ortho position of the phenyl ring is particularly important in defining the conformation. It can sterically interact with the adjacent cyano and carbamate groups, forcing the phenyl ring to adopt a specific tilted orientation relative to the rest of the molecule. This fixed conformation might be crucial for optimal binding to the target. Studies on other molecules have shown that ortho-substituents can significantly impact biological activity by inducing a bioactive conformation. nih.gov
The Research Applications of this compound Remain Undisclosed in Publicly Available Scientific Literature
Despite its defined chemical structure, comprehensive details regarding the specific applications of this compound as a chemical probe or molecular tool in research are not extensively documented in publicly accessible scientific literature. Extensive searches of scholarly databases and peer-reviewed journals did not yield specific research findings on its utility in probing biochemical pathways, its development as a foundational lead structure, its contribution to understanding structure-function relationships, or its potential as a selective modulator of enzymatic activities.
While the compound is available from various chemical suppliers, indicating its use in chemical synthesis, its role as a specialized tool for biological and medicinal chemistry research is not well-established in published studies. Chemical catalogs primarily provide basic physicochemical data but lack information on its biological applications. One source indicates its potential use as a precursor in the synthesis of pesticides, a field of application that falls outside the scope of its use as a molecular probe in biochemical research.
The absence of dedicated research articles or in-depth studies on this compound prevents a detailed analysis of its specific applications as requested. Information regarding its interaction with specific biochemical pathways at a molecular level, its optimization and diversification as a lead compound, its role in elucidating structure-function relationships, and its capacity for selective enzymatic modulation is not currently available in the public domain.
It is important to note that the field of chemical biology is vast, and new molecular tools are constantly being developed and characterized. The lack of current documentation does not definitively preclude the use of this compound in niche or proprietary research. However, based on the available scientific literature, a thorough and informative article detailing its specific applications as a chemical probe or molecular tool cannot be constructed at this time.
Further research and publication in peer-reviewed journals would be necessary to elucidate the potential roles of this compound in the scientific community as a tool for probing and modulating biological systems. Without such data, any discussion of its applications in the requested areas would be purely speculative.
Future Directions and Emerging Research Avenues for Benzyl N 2 Chlorophenyl Cyano Methyl Carbamate
Integration with Advanced High-Throughput Synthesis and Screening Technologies
The future study of Benzyl (B1604629) N-[(2-chlorophenyl)(cyano)methyl]carbamate and its derivatives is poised for acceleration through the adoption of high-throughput technologies. High-throughput screening (HTS) is a pivotal drug discovery process that utilizes automation, robotics, and sophisticated data processing to test vast numbers of chemical compounds against biological targets in a short period. bmglabtech.comwikipedia.org This process allows researchers to quickly identify "hits" or "leads"—compounds that show a desired activity—from large chemical libraries. bmglabtech.com
For a molecule like Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate, HTS would enable rapid pharmacological profiling against a wide array of targets, such as enzymes or cellular receptors, to uncover potential therapeutic applications. bmglabtech.com The process typically involves miniaturized assays in microplates with formats of 384, 1536, or even more wells, handled by robotic systems to ensure speed and consistency. wikipedia.org
Complementing HTS is the emergence of high-throughput synthesis, often employing continuous flow technology. rsc.org This approach allows for the rapid, automated, and efficient production of a library of structural analogs of the parent compound. By systematically varying the aromatic substituents or the carbamate (B1207046) portion of the molecule, researchers could generate a diverse set of derivatives for screening.
Table 1: Illustrative High-Throughput Screening Cascade for this compound Analogs
| Phase | Assay Type | Objective | Technology Used | Example Target |
|---|---|---|---|---|
| Primary Screen | Biochemical Assay | Identify initial "hits" from a large compound library. | Robotic liquid handlers, 384-well plates, fluorescence detectors. | A specific protease or kinase enzyme. |
| Secondary Screen | Cell-Based Assay | Confirm activity and assess cytotoxicity in a cellular context. | Automated microscopy, high-content imaging. | Cancer cell line viability. |
| Tertiary Screen | Mechanism of Action Studies | Elucidate how the active compound affects the biological target. | SAMDI Mass Spectrometry, Surface Plasmon Resonance. | Enzyme kinetics analysis. |
Exploration of Novel Synthetic Methodologies for Structural Diversity
The structural core of this compound, the α-aminonitrile, is a valuable intermediate in organic synthesis, notably for the creation of α-amino acids. researchgate.netorganic-chemistry.org The classical method for its synthesis is the Strecker reaction. nih.govmasterorganicchemistry.com Future research will likely focus on novel and more efficient catalytic asymmetric methods to produce specific stereoisomers of the compound, which is crucial as different enantiomers can have vastly different biological activities.
Recent advances have focused on developing highly enantioselective catalytic methods for producing chiral α-aminonitriles that are not easily accessible through traditional Strecker reactions. westlake.edu.cn For instance, new approaches using low catalyst loadings could make the large-scale synthesis of such compounds more feasible and cost-effective. westlake.edu.cn Furthermore, the development of green synthesis protocols, such as using water as a solvent and employing reusable catalysts, represents a significant and sustainable direction for producing these molecules. researchgate.netnih.gov
For the carbamate moiety, modern synthetic methods are moving away from hazardous reagents like isocyanates and chloroformates. acs.org Continuous-flow synthesis methodologies are being developed to produce carbamates from amines and carbon dioxide in a safer and more efficient manner, a technique that could be adapted for derivatives of this compound. acs.orgnih.gov
Application of Artificial Intelligence and Machine Learning in Compound Design
For this compound, generative AI models could be employed to design novel analogs with improved potency, selectivity, or pharmacokinetic properties. nih.govfigshare.com These models can explore a vast chemical space to propose new structures that medicinal chemists might not have conceived. researchgate.net ML algorithms can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties in silico, allowing researchers to prioritize the synthesis of compounds with the highest likelihood of success. mdpi.com
Table 2: Potential AI/ML Applications in the Development of this compound
| Application Area | AI/ML Technique | Specific Goal | Potential Outcome |
|---|---|---|---|
| De Novo Design | Generative Adversarial Networks (GANs) | Generate novel analogs with predicted high affinity for a specific target. | Discovery of new lead compounds with enhanced biological activity. |
| Property Prediction | Graph Neural Networks (GNNs) | Predict ADMET properties before synthesis. | Reduced failure rate in later-stage development by prioritizing candidates with favorable profiles. |
| Synthesis Planning | Reinforcement Learning (RL) | Identify the most efficient and sustainable multi-step synthesis route. | Optimization of chemical production, reducing cost and environmental waste. rsc.org |
| Bioactivity Screening | Supervised Learning Models | Predict biological activity against various targets based on molecular structure. | Virtual screening of thousands of potential derivatives to identify promising candidates. |
Interdisciplinary Collaborations for Broadening Research Scope
The complexity, cost, and risk inherent in modern drug discovery and materials science necessitate a collaborative approach. acs.org The future development of this compound will benefit significantly from partnerships between academic institutions and industrial pharmaceutical companies. mrlcg.comdrugbank.com
Such collaborations create a synergistic environment where academia's strength in fundamental research and scientific discovery is combined with industry's resources, infrastructure, and expertise in drug development, toxicology, and regulatory affairs. acs.orgdrugbank.com For example, a university research group might identify a novel biological target for this compound, while an industry partner could provide the high-throughput screening facilities and medicinal chemistry expertise to optimize it into a viable drug candidate. nih.govresearchgate.net
These partnerships can accelerate the translation of basic research into clinical applications. drugbank.com The scope of research could also be broadened to include fields like neurobiology, where compounds with potential neuroprotective effects are of great interest, or materials science, where the unique chemical structure could be leveraged for new applications. nih.govnih.gov Effective collaboration requires clear legal agreements and shared goals to navigate the different cultures and motivations of academic and industrial partners. acs.org
Long-term Academic Impact and Contribution to Fundamental Chemical Knowledge
Beyond any immediate therapeutic or commercial applications, the study of this compound and its analogs can contribute significantly to fundamental chemical knowledge. The α-aminonitrile scaffold is a profoundly important building block in organic chemistry, serving as a key intermediate for a wide variety of nitrogen-containing heterocycles and other complex molecules. researchgate.netresearchgate.net
Research into novel synthetic methods for this compound, particularly in asymmetric catalysis, can advance the broader field of organic synthesis. researchgate.net For instance, developing a highly selective and efficient catalytic system for its production could establish a new methodology applicable to a wide range of other chemical transformations. The compound can also serve as a model for studying reaction mechanisms and stereochemical control.
The exploration of its biological properties may uncover new structure-activity relationships, providing valuable data for medicinal chemistry databases and computational models. nih.gov Even if the compound itself does not become a drug, the knowledge gained from its study—from synthesis to biological characterization—enriches the collective understanding of chemical science and can pave the way for future discoveries.
Q & A
Q. What are the standard synthetic routes for preparing Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate, and what are the critical reaction parameters?
The compound is typically synthesized via carbamate formation using benzyl chloroformate and substituted amines. A key intermediate involves reacting 2-chlorophenyl(cyano)methylamine with benzyl chloroformate under anhydrous conditions, often in dichloromethane or THF at 0–5°C to minimize side reactions. Stoichiometric control of benzyl chloroformate (1.1–1.3 equivalents) and pH modulation (pH 8–9 using triethylamine) are critical to ensure high yields (70–85%) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended for analytical-grade purity.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR : H and C NMR are essential for confirming the carbamate linkage (δ ~155 ppm for carbonyl) and substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for 2-chlorophenyl; cyano group inferred indirectly via coupling patterns) .
- IR : Absorption bands at ~1700 cm (C=O stretch) and ~2250 cm (C≡N stretch) validate functional groups .
- HPLC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+Na] peak) and detects impurities (<2% by area) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:
- Standardize Solvent Systems : Use DMSO with ≤0.1% water to prevent carbamate hydrolysis .
- Validate Target Engagement : Employ biophysical methods (e.g., SPR or ITC) to confirm direct binding to purported enzyme targets like proteases or kinases .
- Control for Metabolites : LC-MS profiling of incubated samples can identify degradation products that may contribute to off-target effects .
Q. What strategies optimize the compound’s reactivity for selective derivatization in medicinal chemistry applications?
- Electrophilic Substitution : The 2-chlorophenyl group directs electrophilic aromatic substitution (e.g., nitration at the para position) .
- Nucleophilic Attack : The carbamate’s carbonyl is susceptible to nucleophiles (e.g., Grignard reagents), but steric hindrance from the benzyl group limits reactivity at the cyano moiety .
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to temporarily block the carbamate nitrogen during multi-step syntheses .
Q. How should researchers design experiments to investigate the compound’s potential as a protease inhibitor?
- Enzyme Kinetics : Perform Michaelis-Menten assays with fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for trypsin-like proteases) to measure IC values .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s chlorophenyl/cyano groups and protease active sites (e.g., subsite S1 specificity) .
- Mutagenesis Studies : Introduce point mutations in the protease (e.g., Ser195Ala in serine proteases) to confirm binding dependency on catalytic residues .
Methodological Considerations
Q. What analytical workflows are recommended for detecting hydrolytic degradation products?
- Stability Testing : Incubate the compound in buffered solutions (pH 2–10, 37°C) and monitor degradation via HPLC at 0, 24, and 48 hours .
- Degradation Pathway Mapping : Use HRMS to identify fragments (e.g., benzyl alcohol from carbamate cleavage or 2-chlorobenzaldehyde from oxidation) .
Q. How can computational chemistry aid in predicting the compound’s pharmacokinetic properties?
- ADME Modeling : Tools like SwissADME predict logP (~2.8) and permeability (Caco-2 > 5 × 10 cm/s), suggesting moderate bioavailability .
- Metabolism Prediction : CYP450 isoform docking (e.g., CYP3A4) identifies likely oxidation sites (e.g., benzyl methyl group) .
Data Interpretation and Validation
Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC and Hill coefficients .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates caused by solvent precipitation or cell viability errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
